molecular formula C52H102O4Pb B15175251 Hexacosanoic acid, lead salt CAS No. 94006-20-9

Hexacosanoic acid, lead salt

Cat. No.: B15175251
CAS No.: 94006-20-9
M. Wt: 998 g/mol
InChI Key: FHMXMXWAMJQEGJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexacosanoic acid, lead salt, also known as cerotic acid, lead salt, is a compound formed from hexacosanoic acid and lead. Hexacosanoic acid is a 26-carbon long-chain saturated fatty acid with the chemical formula CH₃(CH₂)₂₄COOH. It is commonly found in natural waxes such as beeswax and carnauba wax . The lead salt of hexacosanoic acid is a derivative where the hydrogen in the carboxyl group is replaced by lead.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of hexacosanoic acid, lead salt, typically involves the reaction of hexacosanoic acid with a lead-containing compound. One common method is to react hexacosanoic acid with lead acetate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the lead salt.

Industrial Production Methods: In industrial settings, the production of this compound, may involve large-scale reactions using lead nitrate or lead oxide as the lead source. The reaction is conducted in reactors with precise control over temperature, pressure, and mixing to achieve high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Hexacosanoic acid, lead salt, can undergo various chemical reactions, including:

    Oxidation: The lead salt can be oxidized to form lead oxide and other oxidation products.

    Reduction: Reduction reactions can convert the lead salt back to hexacosanoic acid and elemental lead.

    Substitution: The lead ion in the salt can be substituted with other metal ions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Metal salts like sodium chloride or potassium nitrate can be used for substitution reactions.

Major Products Formed:

    Oxidation: Lead oxide and oxidized derivatives of hexacosanoic acid.

    Reduction: Hexacosanoic acid and elemental lead.

    Substitution: New metal salts of hexacosanoic acid.

Scientific Research Applications

Hexacosanoic acid, lead salt, has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studies on the biological effects of lead compounds often use this compound, as a model compound.

    Medicine: Research on the toxicological effects of lead exposure includes the study of this compound.

    Industry: It is used in the production of specialized lubricants and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of hexacosanoic acid, lead salt, involves its interaction with biological molecules and cellular structures. The lead ion can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The fatty acid component can integrate into lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

    Hexacosanoic Acid: The parent compound, without the lead ion.

    Octacosanoic Acid, Lead Salt: A similar compound with a longer carbon chain.

    Hexacosanoic Acid, Calcium Salt: A lead-free alternative with similar properties.

Uniqueness: Hexacosanoic acid, lead salt, is unique due to the presence of the lead ion, which imparts distinct chemical and biological properties. Its toxicity and reactivity are significantly different from other metal salts of hexacosanoic acid, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

94006-20-9

Molecular Formula

C52H102O4Pb

Molecular Weight

998 g/mol

IUPAC Name

hexacosanoate;lead(2+)

InChI

InChI=1S/2C26H52O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28;/h2*2-25H2,1H3,(H,27,28);/q;;+2/p-2

InChI Key

FHMXMXWAMJQEGJ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.